molecular formula C15H10ClN3O3 B4391601 5-(2-chloro-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(2-chloro-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B4391601
M. Wt: 315.71 g/mol
InChI Key: ZGDMXQAQSSIVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chloro-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as CNPOM, is a chemical compound with a molecular formula of C15H10ClN3O3. It is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of science.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not well understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of various signaling pathways. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-chloro-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various cellular processes. However, its low solubility in water and organic solvents can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 5-(2-chloro-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, including the development of new synthetic methods for producing the compound, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in the field of material science. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.

Scientific Research Applications

5-(2-chloro-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and analytical chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

5-(2-chloro-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c1-9-2-4-10(5-3-9)14-17-15(22-18-14)12-7-6-11(19(20)21)8-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDMXQAQSSIVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chloro-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(2-chloro-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-(2-chloro-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-(2-chloro-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(2-chloro-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-(2-chloro-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.